Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H33N3O5S2 and its molecular weight is 519.68. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound exhibits diverse biological activities and has potential therapeutic applications in various medical fields. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine ring system, an azepane moiety, and a sulfonamide group. The molecular formula is C26H36ClN3O5S2 with a molecular weight of approximately 570.16 g/mol. Its complex structure contributes to its biological activity.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C26H36ClN3O5S2 |
Molecular Weight | 570.16 g/mol |
CAS Number | 1216671-62-3 |
Purity | ≥98% |
Pharmacological Properties
Research indicates that thieno[2,3-c]pyridine derivatives possess a variety of pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anticancer Effects : Studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
The specific mechanisms of action for this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could potentially bind to specific receptors in the body, influencing signaling pathways related to inflammation or cancer growth.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the antitumor efficacy of similar thieno[2,3-c]pyridine derivatives against human cancer cell lines. Results indicated that certain derivatives inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Studies : Research demonstrated that compounds within this class exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inflammation Models : In vivo studies using animal models of inflammation showed that the compound reduced edema and inflammatory markers significantly compared to control groups .
Properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2/c1-3-27-16-13-20-21(17-27)34-24(22(20)25(30)33-4-2)26-23(29)18-9-11-19(12-10-18)35(31,32)28-14-7-5-6-8-15-28/h9-12H,3-8,13-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQYFQXQIPCNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.